Tetrabutylammonium thiocyanate
Overview
Description
Tetrabutylammonium thiocyanate is a quaternary ammonium salt with the chemical formula (CH3CH2CH2CH2)4N(SCN)This compound is widely used in various fields of chemistry due to its unique properties and reactivity .
Mechanism of Action
Target of Action
Tetrabutylammonium thiocyanate is a quaternary ammonium salt . It primarily targets aldehydes, acting as a catalyst in their reactions . Aldehydes play a crucial role in various biochemical processes, including energy production and the formation of structural components in cells.
Mode of Action
This compound acts as a Lewis base, catalyzing the addition of trimethylsilyl cyanide to aldehydes . This interaction results in the formation of hypervalent silicon species , which are key intermediates in many chemical reactions.
Result of Action
The primary result of this compound’s action is the catalysis of reactions involving aldehydes . This can lead to the synthesis of various compounds, depending on the specific aldehyde and reaction conditions. For example, it has been shown to be an excellent catalyst for the synthesis of cyanohydrin trimethylsilyl ethers .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of water in the reaction mixture accelerates the reactions it catalyzes, due to a change in the reaction mechanism from Lewis to Brønsted base catalysis
Biochemical Analysis
Biochemical Properties
Tetrabutylammonium thiocyanate plays a significant role in biochemical reactions
Cellular Effects
It is known that the compound can have toxic effects, including causing skin irritation and serious eye irritation
Molecular Mechanism
It is known to be used as a catalyst in the addition of trimethylsilyl cyanide to aldehydes . This reaction can exhibit first or second order kinetics corresponding to different reaction mechanisms
Preparation Methods
Tetrabutylammonium thiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of tetrabutylammonium hydroxide with thiocyanic acid. The reaction is typically carried out in an aqueous medium at room temperature. Another method involves the reaction of tetrabutylammonium bromide with potassium thiocyanate in an organic solvent .
Chemical Reactions Analysis
Tetrabutylammonium thiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the thiocyanate ion acts as a nucleophile.
Oxidation and Reduction Reactions: The compound can undergo redox reactions under specific conditions.
Complex Formation: It can form complexes with various metal ions, which is useful in coordination chemistry.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the reactants involved.
Scientific Research Applications
Tetrabutylammonium thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst and in the synthesis of various organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in molecular biology.
Comparison with Similar Compounds
Tetrabutylammonium thiocyanate can be compared with other tetrabutylammonium salts, such as:
- Tetrabutylammonium bromide
- Tetrabutylammonium cyanate
- Tetrabutylammonium nitrate
- Tetrabutylammonium hydroxide
These compounds share similar properties due to the tetrabutylammonium cation but differ in their anions, which gives them unique reactivities and applications. For example, tetrabutylammonium bromide is commonly used as a precursor in the synthesis of other tetrabutylammonium salts, while tetrabutylammonium hydroxide is used as a strong base in organic synthesis .
Properties
IUPAC Name |
tetrabutylazanium;thiocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.CHNS/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;3H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHBFZCIFFBTEW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(#N)[S-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190196 | |
Record name | Tetrabutylammonium thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3674-54-2 | |
Record name | 1-Butanaminium, N,N,N-tributyl-, thiocyanate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3674-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabutylammonium thiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabutylammonium thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabutylammonium thiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.858 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of tetrabutylammonium thiocyanate in chemical synthesis?
A1: this compound serves as a valuable reagent and catalyst in various organic reactions. Notably, it facilitates the conversion of substituted aryl thioureas to 2-aminobenzothiazoles. [] This transformation utilizes this compound in conjunction with benzyltrimethylammonium tribromide, offering a controlled and efficient synthetic route. [] Additionally, this compound plays a crucial role in catalyzing the addition of trimethylsilyl cyanide to aldehydes, leading to the formation of cyanohydrin trimethylsilyl ethers. []
Q2: How does the solvent environment influence the behavior of this compound?
A2: Studies on the conductivity of this compound in various solvents reveal significant insights into its solvation behavior. In 1-propoxy-2-propanol, the compound exhibits ion association, influenced by both coulombic and non-coulombic interactions with the solvent. [] Research utilizing γ-butyrolactone, N,N-dimethylacetamide, and their mixtures demonstrates that the solvation of the thiocyanate anion changes depending on the solvent composition. [] The choice of solvent directly impacts the ionic association, conductivity, and overall reactivity of this compound. [, ]
Q3: Can you elaborate on the catalytic mechanism of this compound in the addition of trimethylsilyl cyanide to aldehydes?
A3: this compound can act as either a Lewis or Brønsted base catalyst in this reaction, depending on the presence of water. [] Kinetic and spectroscopic investigations suggest that the reaction can proceed through three distinct mechanisms, leading to first or second order kinetics. [] Interestingly, spectroscopic data hints at the formation of hypervalent silicon species during the reaction of this compound with trimethylsilyl cyanide. [] The presence of water shifts the mechanism towards Brønsted base catalysis, enhancing the reaction rate. []
Q4: Are there any spectroscopic techniques employed to study this compound?
A4: Beyond its use in synthetic applications, this compound has been investigated using various spectroscopic methods. FTIR spectroscopy, for instance, provides valuable information about the ionic association of this compound in binary solvent mixtures. [] This technique allows researchers to observe shifts in the vibrational frequencies of functional groups within the solvent, providing insights into ion-ion, ion-solvent, and solvent-solvent interactions. [] Furthermore, 1H-NMR spectroscopy has been utilized to study the behavior of polymeric ruthenium complexes containing thiocyanate ligands. []
Q5: What insights do conductivity studies offer into the properties of this compound in solution?
A5: Conductivity measurements provide crucial information about the ionic behavior of this compound in various solvents. In acetonitrile, for example, the compound exhibits slight ionic association. [] The analysis of conductivity data, using models like the Fuoss conductance-concentration equation, allows for the determination of key parameters such as limiting molar conductance, association constant, and association diameter. [, ] These parameters offer a quantitative understanding of the ion-solvent interactions and the extent of ion pairing, shedding light on the compound's behavior in solution.
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